

Spectroscopic Characterization of 4-(4-Iodophenyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: **4-(4-Iodophenyl)morpholine**

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Introduction

4-(4-Iodophenyl)morpholine is a halogenated aromatic amine with significant potential in medicinal chemistry and materials science. As a versatile building block, its utility in drug development and organic synthesis necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming molecular identity, assessing purity, and predicting reactivity. This in-depth technical guide offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(4-Iodophenyl)morpholine**.

While a complete set of publicly available, experimentally derived spectra for this specific molecule is limited, this guide synthesizes information from analogous compounds, established spectroscopic principles, and available manufacturer data to provide a robust and predictive analytical profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify, characterize, and employ **4-(4-Iodophenyl)morpholine** in their work.

Molecular Structure and Key Features

The molecular structure of **4-(4-Iodophenyl)morpholine**, with the IUPAC name 1-iodo-4-(morpholin-4-yl)benzene, consists of a morpholine ring attached to a phenyl ring at the para position with respect to an iodine atom. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Molecular structure of **4-(4-Iodophenyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR spectra for **4-(4-Iodophenyl)morpholine**, the following data is predicted based on the analysis of structurally similar compounds, such as 4-phenylmorpholine and 4-(4-bromophenyl)morpholine.[\[1\]](#)[\[2\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and morpholine protons. The symmetry of the para-substituted phenyl ring will result in two distinct aromatic signals, each integrating to two protons. The morpholine ring protons will appear as two triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for **4-(4-Iodophenyl)morpholine**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.55	Doublet	2H	Ar-H (ortho to I)
~ 6.70	Doublet	2H	Ar-H (ortho to N)
~ 3.85	Triplet	4H	-O-CH ₂ - (morpholine)
~ 3.15	Triplet	4H	-N-CH ₂ - (morpholine)

Disclaimer: The ¹H NMR data presented is based on predictive analysis and may not precisely reflect experimentally observed values.

The electron-withdrawing nature of the iodine atom is expected to deshield the ortho protons, causing them to resonate at a lower field compared to the ortho protons of the nitrogen-bound morpholine ring. The chemical shifts of the morpholine protons are consistent with those observed for other N-aryl morpholine derivatives.[\[3\]](#)[\[4\]](#)

¹³C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is predicted to show six distinct signals: four for the aromatic carbons and two for the morpholine carbons.

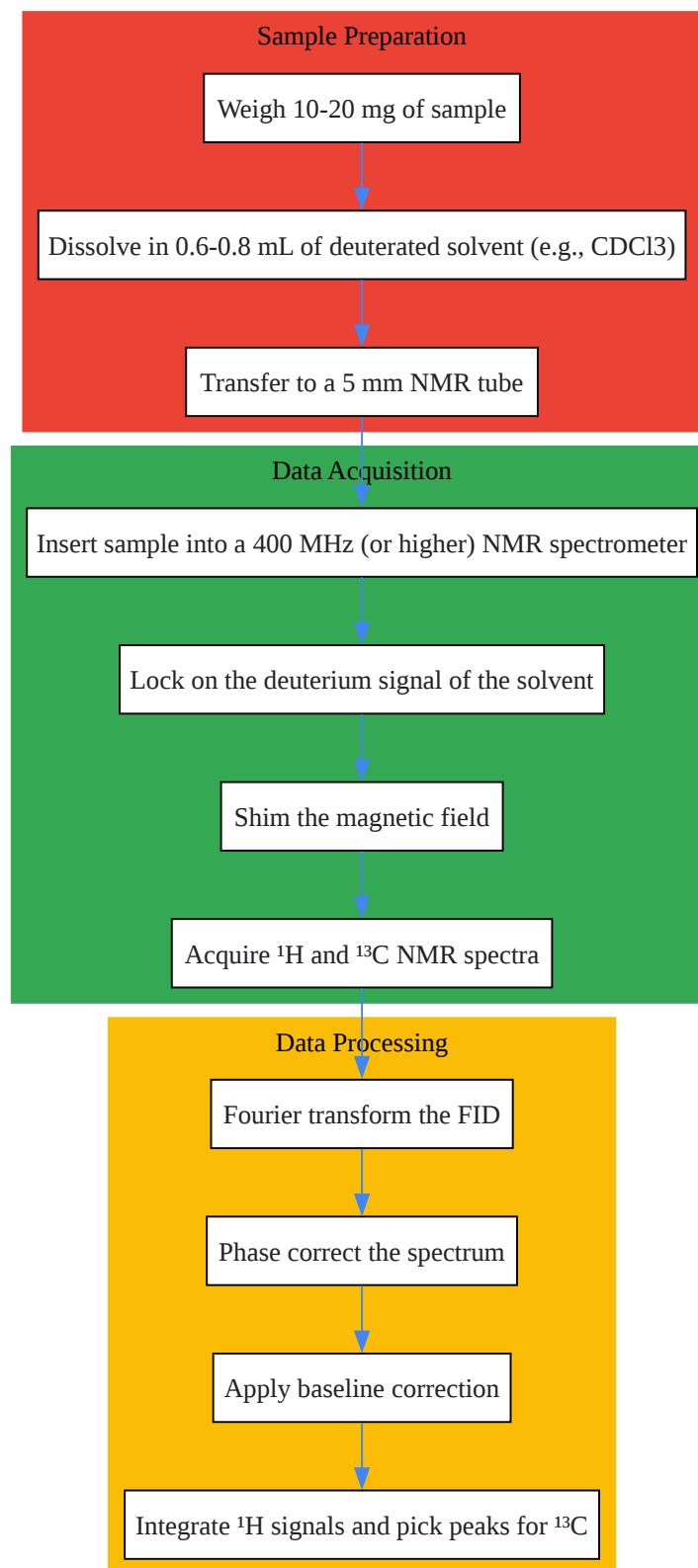
Table 2: Predicted ^{13}C NMR Spectral Data for **4-(4-Iodophenyl)morpholine**

Chemical Shift (δ) (ppm)	Assignment
~ 150	C-Ar (C-N)
~ 138	C-Ar (CH, ortho to I)
~ 118	C-Ar (CH, ortho to N)
~ 85	C-Ar (C-I)
~ 67	-O-CH ₂ - (morpholine)
~ 49	-N-CH ₂ - (morpholine)

Disclaimer: The ^{13}C NMR data presented is based on predictive analysis and may not precisely reflect experimentally observed values.

The carbon attached to the electronegative iodine atom (C-I) is expected to be significantly shielded compared to the other aromatic carbons. The chemical shifts for the morpholine carbons are typical for N-substituted morpholines.[3]

Experimental Protocol for NMR Data Acquisition



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Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

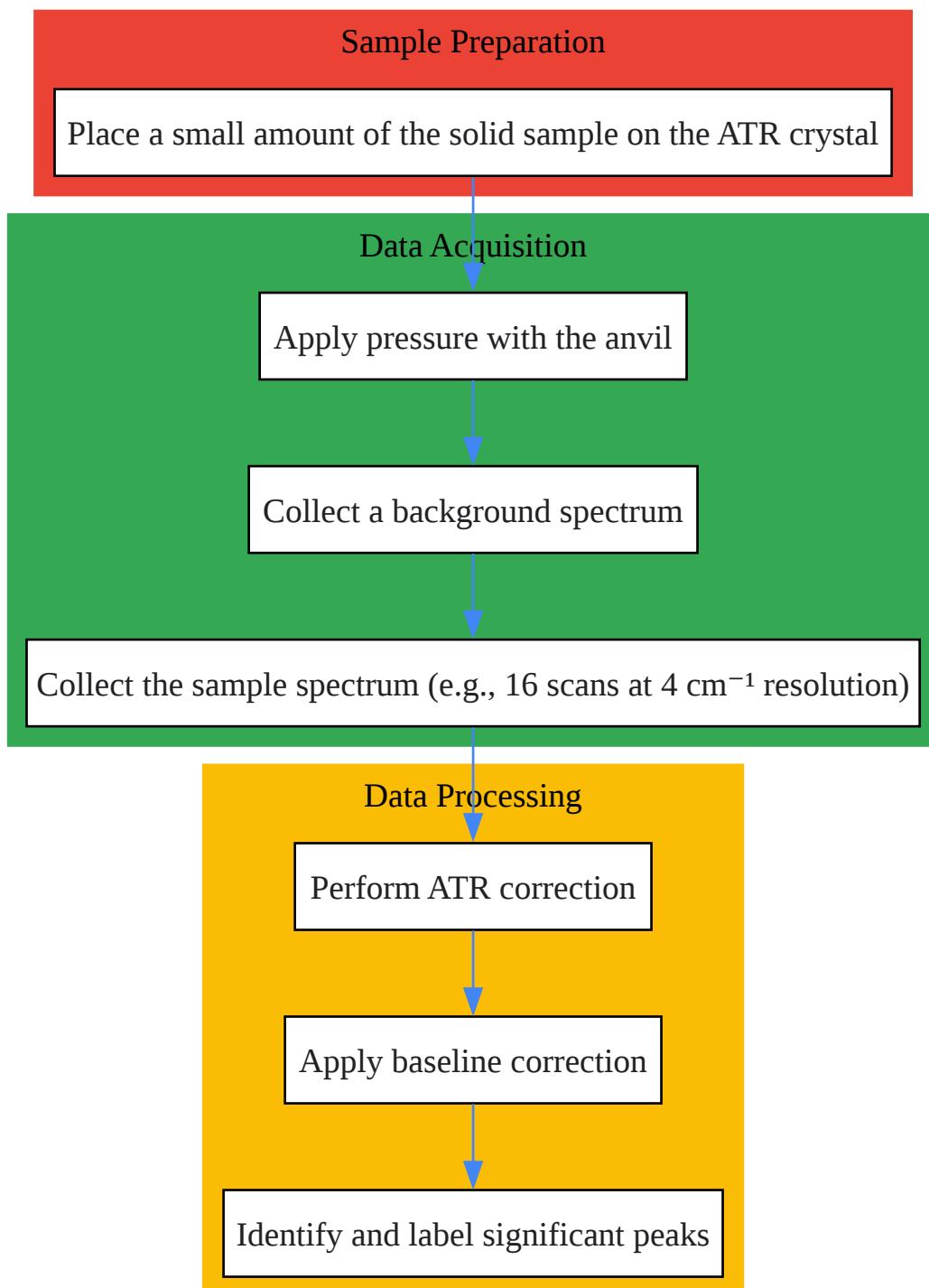
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. A Certificate of Analysis from a commercial supplier confirms that the IR spectrum of their **4-(4-Iodophenyl)morpholine** product conforms to its structure. Based on this and data from analogous compounds, the following characteristic absorption bands are expected.^{[5][6]}

Table 3: Predicted IR Absorption Bands for **4-(4-Iodophenyl)morpholine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch (morpholine)
1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations
1250-1200	Strong	Aryl-N stretch
1120-1080	Strong	C-O-C stretch (morpholine)
~ 820	Strong	p-disubstituted benzene C-H out-of-plane bend
~ 600-500	Medium	C-I stretch

The presence of a strong band around 820 cm⁻¹ is a key indicator of the para-substitution pattern on the benzene ring. The strong C-O-C stretching vibration is characteristic of the morpholine ring.

Experimental Protocol for IR Data Acquisition (ATR)



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Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

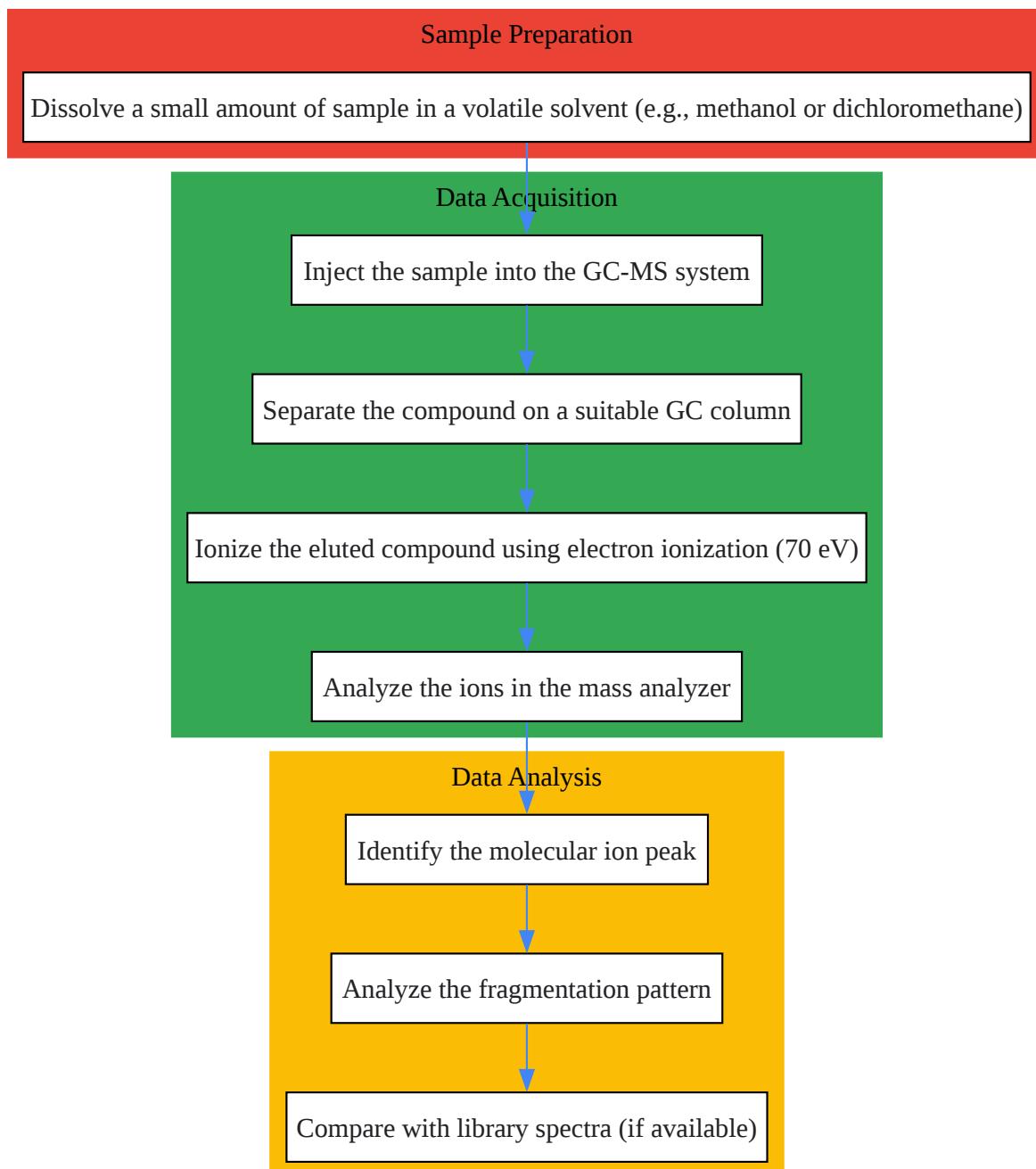
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The following predictions are based on the expected behavior of N-arylmorpholines under electron ionization (EI).^[1]

Table 4: Predicted Mass Spectrometry Data for **4-(4-Iodophenyl)morpholine**

m/z	Proposed Fragment
289	[M] ⁺ (Molecular Ion)
232	[M - C ₂ H ₅ NO] ⁺
204	[M - C ₄ H ₈ NO] ⁺
162	[C ₁₀ H ₁₂ N] ⁺
104	[C ₆ H ₄ N] ⁺
77	[C ₆ H ₅] ⁺

The molecular ion peak at m/z 289 should be readily observable. A characteristic fragmentation pathway for N-arylmorpholines involves the cleavage of the morpholine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS)

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Sources

- 1. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
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